4-Hydroxyphenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

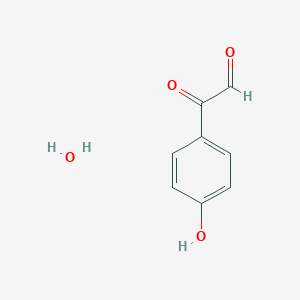

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKDQJGLFIXJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632843 | |

| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197447-05-5 | |

| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxyphenylglyoxal hydrate chemical properties

An In-Depth Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Properties, Reactivity, and Applications in Chemical Biology

Abstract

4-Hydroxyphenylglyoxal (HPG) hydrate is a versatile α-oxoaldehyde that has emerged as a crucial tool in chemical biology and proteomics. Primarily recognized as a selective chemical modification agent for arginine residues, its unique reactivity profile allows for the targeted study of protein structure, enzyme function, and protein-ligand interactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and chemical reactivity of this compound. We delve into the kinetics and mechanism of its reaction with arginine, offer detailed experimental protocols for protein modification, and discuss its broader applications in research and drug development, positioning this document as an essential resource for scientists in the field.

Physicochemical Properties

This compound, also known as p-hydroxyphenylglyoxal monohydrate, is a stable, crystalline solid at room temperature.[1] The presence of the hydrate group at the terminal aldehyde enhances its stability and handling in aqueous solutions, a critical feature for its application in biological systems.[2]

Chemical Structure and Identification

The molecule consists of a phenyl ring substituted with a hydroxyl group at the para-position and an adjacent glyoxal functional group. In its solid form and in aqueous solution, the terminal aldehyde exists predominantly as a geminal diol (hydrate).

-

IUPAC Name: 2-(4-hydroxyphenyl)-2-oxoacetaldehyde hydrate[3]

-

CAS Numbers: 197447-05-5, 24645-80-5[1]

Tabulated Physical and Computed Properties

The key physical and computed properties of 4-Hydroxyphenylglyoxal and its hydrate form are summarized below for quick reference.

| Property | Value | Reference(s) |

| Physical Properties (Hydrate) | ||

| Molecular Weight | 168.15 g/mol | [1][5] |

| Appearance | Light yellow solid | [1][5] |

| Melting Point | 108 - 110 °C | [1][5] |

| Storage Conditions | 0 - 8 °C, protect from light | [1][2] |

| Purity (Typical) | ≥ 95% (HPLC) | [1] |

| Computed Properties (Anhydrous) | ||

| Molecular Weight | 150.13 g/mol | [4][6] |

| Exact Mass | 150.031694049 Da | [4] |

| XLogP3 | 1.4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Topological Polar Surface Area | 54.4 Ų | [4] |

Stability, Storage, and Solubility

Stability and Storage: this compound is stable under recommended storage conditions (refrigerated at 0-8°C and protected from light).[1][2] The hydrate form confers greater stability in aqueous buffers compared to the anhydrous aldehyde.[2] For long-term storage, it is advisable to keep the solid under an inert gas atmosphere.[2]

Solubility: As a polar organic molecule containing a hydroxyl group and a hydrated carbonyl, HPG exhibits good solubility in polar organic solvents and moderate solubility in aqueous buffers. Its hydrophilic nature is a key advantage for its use in biochemical applications.[5] Based on data from the structurally similar 4-hydroxybenzaldehyde, it is expected to be highly soluble in solvents like DMF, acetone, and alcohols, and moderately soluble in water and acetonitrile.[7]

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. The presence of the hydrated gem-diol in equilibrium with the aldehyde form in solution must be considered when interpreting spectra.

Infrared (IR) Spectroscopy

The IR spectrum of HPG provides clear indicators of its key functional groups.

-

O-H Stretch: A strong, broad absorption is expected in the 3200-3500 cm⁻¹ region, arising from both the phenolic hydroxyl group and the gem-diol (hydrate) O-H bonds.[8][9]

-

C-H Stretch (Aromatic): Weaker absorptions typically appear just above 3000 cm⁻¹.[10]

-

C=O Stretch (Ketone): A sharp, strong absorption is expected around 1660-1680 cm⁻¹, characteristic of an α,β-unsaturated or aryl ketone.[9]

-

C=C Stretch (Aromatic): Medium-intensity peaks are expected in the 1585-1600 cm⁻¹ and 1400-1500 cm⁻¹ regions.[8]

-

C-O Stretch: Absorptions corresponding to the phenolic C-O and the gem-diol C-O bonds are expected in the 1000-1300 cm⁻¹ fingerprint region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of HPG in solution (e.g., in DMSO-d₆ or D₂O) will reflect the equilibrium between the aldehyde and hydrate forms.

-

¹H NMR (Predicted):

-

Aromatic Protons: Two sets of doublets are expected in the aromatic region (δ 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Aldehyde Proton: A sharp singlet for the aldehyde proton (-CHO) would appear significantly downfield (δ 9.5-10.0 ppm), though its integration may be less than one due to hydration.[3]

-

Hydrate Protons: The gem-diol methine proton (-CH(OH)₂) would appear more upfield (δ 6.0-6.5 ppm), coupled to the gem-diol hydroxyl protons.[1] The hydroxyl protons themselves would be observable in a non-exchanging solvent like DMSO-d₆.

-

Phenolic Proton: A singlet for the phenolic -OH proton, with a chemical shift that can vary depending on solvent and concentration.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the ketone (~190 ppm) and one for the aldehyde (~200 ppm).

-

Hydrate Carbon: A signal for the hydrated carbon (gem-diol) would be observed further upfield, typically around 90-95 ppm.

-

Aromatic Carbons: Four signals corresponding to the aromatic carbons would be present in the δ 115-165 ppm range. The carbon bearing the hydroxyl group would be the most deshielded.

-

Mass Spectrometry (MS)

Mass spectrometry of HPG, typically performed on the anhydrous form, reveals a characteristic fragmentation pattern.

-

Molecular Ion: The molecular ion peak [M]⁺ for the anhydrous form is at m/z 150.[4][6] For the hydrate, a peak corresponding to the loss of water from the molecular ion (m/z 168 -> 150) would be expected.

-

Key Fragments: GC-MS data shows major fragments at:

-

m/z 121: This corresponds to the loss of the formyl group (-CHO, 29 Da), resulting in the stable 4-hydroxybenzoyl cation. This is a common and diagnostically significant cleavage for this class of compounds.[4][11]

-

m/z 93: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 121 fragment yields the phenoxy cation.[4][11]

-

m/z 65: Loss of ethyne (C₂H₂) from the phenoxy cation results in a fragment at m/z 65.[4]

-

Chemical Reactivity and Mechanistic Insights

The utility of HPG in research is dominated by its selective reactivity towards the guanidinium side chain of arginine residues.

The Arginine-Specific Modification Reaction

HPG reacts with arginine under mild physiological conditions (pH 7-9, 25-37°C) to form a stable covalent adduct.[12][13] This reaction is highly specific, with minimal side reactions reported with other amino acid side chains, such as lysine, under controlled conditions.[13] The reaction results in the formation of a product that has a distinct UV absorbance at 340 nm, allowing for straightforward spectrophotometric quantification of arginine modification.[13]

A critical finding is that two molecules of HPG react with each guanidinium group to form the final stable product.[2] This 2:1 stoichiometry is crucial for understanding reaction kinetics and interpreting mass spectrometry data of modified proteins.

Detailed Reaction Mechanism

The reaction proceeds through a multi-step pathway involving nucleophilic attack by the guanidinium group on the carbonyl carbons of HPG.

Caption: Proposed mechanism for arginine modification by HPG.

Kinetics and Comparative Reactivity

The reactivity of HPG is often compared to its non-hydroxylated analog, phenylglyoxal (PGO).

-

Reaction Rate: Studies have shown that the initial reaction rate of PGO with arginine at pH 9.0 is approximately 15 to 20 times faster than that of HPG when borate buffers are absent.[14]

-

Effect of Borate: The presence of borate significantly enhances the reaction rate of HPG, reducing the rate difference between PGO and HPG to only 1.6-fold.[14] This is likely due to borate's ability to complex with the diol systems, potentially stabilizing intermediates or influencing the equilibrium.

-

Intermediates: Time-resolved spectroscopy of the HPG-arginine reaction has revealed at least two distinct intermediates, one of which is not observed in the presence of borate, highlighting the complexity of the reaction pathway.[14]

| Reagent | Primary Target | Relative Rate (vs. HPG, no borate) | Key Characteristics | Reference(s) |

| 4-HPG | Arginine | 1x | Slower rate, hydrophilic, rate enhanced by borate. | [13][14] |

| Phenylglyoxal (PGO) | Arginine | ~15-20x | Faster rate, more hydrophobic. | [14] |

| Methylglyoxal (MGO) | Arginine, Lysine | Varies | Highly reactive, less specific, forms AGEs. | [15][16] |

Experimental Protocols

The following section provides a generalized workflow for the modification of proteins with HPG. Note: This protocol is a starting point and must be optimized for each specific protein and application.

Workflow for Protein Modification

The overall process involves preparing the reagents, performing the modification reaction, removing excess reagent, and analyzing the results.

Caption: General workflow for protein modification using HPG.

Step-by-Step Methodology

1. Reagent Preparation:

- Buffer Selection: Choose a buffer with a pH between 7.5 and 9.0 that does not contain primary amines (e.g., HEPES, phosphate, or bicarbonate). Borate buffers can be used to accelerate the reaction.[14]

- Protein Solution: Prepare the protein of interest at a known concentration (e.g., 1 mg/mL) in the selected reaction buffer.

- HPG Stock Solution: Prepare a stock solution of HPG (e.g., 100 mM) fresh before each use by dissolving the solid in the reaction buffer or deionized water.

2. Modification Reaction:

- Combine the protein solution with the HPG stock solution to achieve the desired final molar excess of HPG over the protein (typically ranging from 10-fold to 100-fold).

- Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 30 minutes to 2 hours). The optimal time and concentration should be determined empirically.

- Include a control sample of the protein incubated under identical conditions without HPG.

3. Reaction Quenching and Reagent Removal:

- (Optional) The reaction can be quenched by adding a large excess of a scavenger like free L-arginine.

- Promptly remove excess HPG and byproducts from the modified protein using a desalting column (e.g., G-25), dialysis against a suitable buffer, or a centrifugal spin concentrator. This step is critical to prevent non-specific modifications over time and to prepare the sample for downstream analysis.

4. Quantification and Analysis:

- Spectrophotometric Quantification: Measure the absorbance of the buffer-exchanged modified protein at 340 nm. The extent of modification can be calculated using the Beer-Lambert law (A = εcl) with a molar extinction coefficient (ε) for the HPG-arginine adduct of 1.83 × 10⁴ M⁻¹cm⁻¹ at pH 9.0.[13]

- Mass Spectrometry: Analyze the modified protein using LC-MS to confirm the mass increase (+300.26 Da for a 2:1 adduct on an arginine residue) and use tandem MS (MS/MS) on digested peptides to identify the specific arginine residue(s) that were modified.

- Functional Analysis: Perform relevant activity assays to determine the effect of the arginine modification on the protein's biological function.

Conclusion

This compound is a powerful and selective reagent for the chemical modification of arginine residues. Its favorable physicochemical properties, including stability and hydrophilicity, make it well-suited for applications in aqueous biological systems. Understanding its reaction mechanism, kinetics, and spectroscopic characteristics is paramount for its effective use. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to leverage HPG as a tool to investigate protein science, elucidate enzymatic mechanisms, and advance the frontiers of chemical biology.

References

-

Wanigasekara, D., & Chowdhury, S. (2021). Mass spectrometry assisted arginine side chains assignment of NMR resonances in natural abundance proteins. ResearchGate. Available at: [Link]

-

Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemistry International, 17(4), 719-727. Available at: [Link]

-

Eriksson, O., et al. (2001). Ligand-selective modulation of the permeability transition pore by arginine modification. Opposing effects of p-hydroxyphenylglyoxal and phenylglyoxal. Journal of Biological Chemistry, 276(48), 44737-44743. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000119). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001545). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90568, 4-Hydroxyphenylglyoxal. Retrieved from [Link]

-

Ergin, M. F. (2023). Investigation of Thermodynamic and Morphological Properties of Crystalline 4- HPG (4-hydroxyphenylglycine) Using Raman, PXRD and. DergiPark. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Borders, C. L., et al. (1980). Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal. Biochimica et Biophysica Acta (BBA) - Protein Structure, 624(2), 413-419. Available at: [Link]

-

Wang, W., et al. (2009). Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. Analytical Chemistry, 81(12), 4842-4849. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Clark, J. (2015). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

Zhang, C., et al. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Journal of Chemical & Engineering Data, 63(4), 1142-1150. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ligand-selective modulation of the permeability transition pore by arginine modification. Opposing effects of p-hydroxyphenylglyoxal and phenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]

- 4. 4-Hydroxyphenylglyoxal | C8H6O3 | CID 90568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of p-Hydroxyphenylglyoxal Monohydrate: A Technical Guide for the Research Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis of p-hydroxyphenylglyoxal monohydrate, a crucial reagent in bioconjugation and pharmaceutical research. The primary focus of this document is the selenium dioxide-mediated oxidation of p-hydroxyacetophenone, a classic and reliable method for preparing this α-ketoaldehyde. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathway, including a detailed, step-by-step experimental protocol, a thorough examination of the reaction mechanism, and critical safety considerations. Furthermore, this document will present the information with the necessary scientific rigor and practical insights to ensure successful and reproducible synthesis in a laboratory setting.

Introduction: The Significance of p-Hydroxyphenylglyoxal

p-Hydroxyphenylglyoxal (HPG) is a valuable bifunctional molecule characterized by an aldehyde and a ketone group, making it a versatile tool in chemical biology and medicinal chemistry.[1] Its primary application lies in its ability to selectively modify arginine residues in proteins, a reaction that results in a significant increase in absorbance at approximately 340 nm, providing a convenient method for spectrophotometric analysis.[1] Compared to other arginine-modifying reagents like phenylglyoxal, HPG offers the advantage of increased water solubility and improved oxidation resistance of the modified product.[1] This property is particularly beneficial for studying protein structure and function in aqueous environments. The monohydrate form is the stable, crystalline solid that is typically isolated and handled in the laboratory.

The Synthetic Pathway: Riley Oxidation of p-Hydroxyacetophenone

The most common and efficient method for the synthesis of p-hydroxyphenylglyoxal is the Riley oxidation of the readily available starting material, 4'-hydroxyacetophenone.[2] This reaction utilizes selenium dioxide (SeO₂) as the oxidizing agent to selectively introduce a carbonyl group at the α-position to the existing ketone.

Reaction Mechanism

The Riley oxidation of a ketone proceeds through a well-established mechanism involving the enol tautomer of the carbonyl compound.[3] The key steps are as follows:

-

Enolization: The reaction is initiated by the tautomerization of p-hydroxyacetophenone to its enol form.

-

Electrophilic Attack: The electron-rich enol attacks the electrophilic selenium atom of selenium dioxide.

-

Dehydration and Rearrangement: A subsequent loss of a water molecule and rearrangement lead to the formation of an intermediate.

-

Hydrolysis: Finally, hydrolysis of the intermediate yields the desired 1,2-dicarbonyl product, p-hydroxyphenylglyoxal, and releases selenic acid.[3][4]

The overall transformation can be visualized as the oxidation of the methyl group adjacent to the carbonyl to an aldehyde.

Experimental Protocol: Synthesis of p-Hydroxyphenylglyoxal Monohydrate

This protocol is adapted from established procedures for the selenium dioxide oxidation of acetophenones and provides a reliable method for the synthesis of p-hydroxyphenylglyoxal monohydrate.[1][2][5]

Materials and Equipment

| Material/Equipment | Specifications |

| 4'-Hydroxyacetophenone | Reagent grade, ≥98% purity |

| Selenium Dioxide (SeO₂) | Reagent grade, ≥99% purity |

| 1,4-Dioxane | Anhydrous, reagent grade |

| Deionized Water | |

| Round-bottom flask | Three-necked, appropriate volume |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Distillation apparatus | |

| Filtration apparatus | Buchner funnel, filter paper |

| Rotary evaporator | |

| Crystallization dish |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a stopper, combine 1,4-dioxane and a small amount of deionized water (e.g., for every 100 mL of dioxane, add 3-4 mL of water).[1]

-

Dissolution of Selenium Dioxide: To this solvent mixture, add one molar equivalent of selenium dioxide. Gently heat the mixture to 50-60 °C while stirring to facilitate the dissolution of the selenium dioxide.[1]

-

Addition of Starting Material: Once the selenium dioxide has dissolved, add one molar equivalent of 4'-hydroxyacetophenone to the reaction flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-102 °C for 1,4-dioxane) and maintain a gentle reflux for 4-6 hours.[1] During the reaction, a black precipitate of elemental selenium will form.

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Decant the hot supernatant solution from the precipitated selenium.[1] The selenium can be recovered by filtration.

-

Solvent Removal: Remove the 1,4-dioxane and water from the decanted solution by distillation or, more efficiently, using a rotary evaporator.[1]

-

Purification by Distillation (Optional): The crude p-hydroxyphenylglyoxal can be purified by vacuum distillation.[1] However, for many applications, direct crystallization of the hydrate is sufficient.

-

Crystallization of the Monohydrate: Dissolve the crude product in a minimal amount of hot water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystalline p-hydroxyphenylglyoxal monohydrate by vacuum filtration, wash with a small amount of cold water, and allow it to air-dry or dry in a desiccator.

Visualization of the Synthetic Workflow

Sources

An In-Depth Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Synthesis, Characterization, and Application in Elucidating Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxyphenylglyoxal hydrate is a versatile bifunctional reagent that has carved a niche in chemical biology and proteomics as a selective tool for the modification of arginine residues in proteins. Its utility stems from the presence of a reactive dicarbonyl moiety and a phenolic group, enabling its use as a molecular probe to investigate protein structure, function, and interactions. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its application in the study of cellular signaling pathways, offering researchers a practical resource for leveraging this compound in their work.

Introduction: The Chemical Biology of a Versatile Reagent

This compound, also known as p-hydroxyphenylglyoxal monohydrate, is an organic compound that has gained prominence as a valuable tool for the chemical modification of proteins.[1] Its significance lies in its high specificity for the guanidinium group of arginine residues under mild physiological conditions. This targeted reactivity allows for the selective labeling and functional interrogation of arginine-containing proteins, which are often involved in critical biological processes such as enzyme catalysis, protein-protein interactions, and signal transduction. The hydrate form enhances its stability and solubility in aqueous buffers, making it particularly well-suited for biochemical and cellular studies.

While several Chemical Abstracts Service (CAS) numbers are associated with this compound, including 197447-05-5 , 24645-80-5, and 854670-84-1, the number 197447-05-5 is frequently cited by commercial suppliers for the hydrate form.[2][3][4][5][6] Researchers are advised to consider these as synonymous when sourcing the reagent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₄ (or C₈H₆O₃·H₂O) | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 108 - 110 °C | [2] |

| Purity (typical) | ≥ 95% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis and Characterization: A Field-Proven Protocol

The most common and reliable method for the synthesis of this compound is the oxidation of 4-hydroxyacetophenone with selenium dioxide.[1][7] This method provides a good yield of the desired product with a straightforward workup procedure.

Synthesis Workflow

The synthesis proceeds via the oxidation of the α-methyl group of 4-hydroxyacetophenone to a glyoxal. The workflow is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[1]

Materials:

-

4-Hydroxyacetophenone (15 g, 0.11 mol)

-

Selenium dioxide (SeO₂, 12.2 g, 0.11 mol)

-

Dioxane (70 ml)

-

Deionized water (8.3 ml for reaction, 150 ml for workup)

-

Diatomaceous earth

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyacetophenone in dioxane and water.

-

Add selenium dioxide to the solution.

-

Heat the reaction mixture to 80°C and stir for 18 hours.

-

After the reaction is complete, filter the hot mixture over a pad of diatomaceous earth to remove the precipitated selenium.

-

Remove the dioxane and water from the filtrate by rotary evaporation.

-

Dissolve the resulting residue in 150 ml of hot water.

-

Decolorize the solution with activated carbon and heat on a steam bath.

-

Filter the hot solution and then cool it to refrigerator temperature to induce crystallization.

-

Collect the crystalline this compound by filtration.

Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy: While a fully assigned spectrum for the hydrate in a standard solvent is not readily available in peer-reviewed literature, the spectrum of the anhydrous form provides key insights.[1] The presence of the hydrate form in solution would likely show an equilibrium between the keto-aldehyde and the gem-diol hydrate, which can complicate the spectrum.

-

¹H-NMR (anhydrous): δ 9.68 (s, 1H, -CHO), 8.22 (d, 2H, J=6 Hz, Ar-H ortho to C=O), 6.97 (d, 2H, J=6 Hz, Ar-H ortho to -OH), 5.97 (s, 1H, Ar-OH).[1]

Infrared (IR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.

-

Expected Absorptions: A broad absorption band in the region of 3650-3250 cm⁻¹ is indicative of the O-H stretching vibrations from the phenolic hydroxyl group and the water of hydration.[8] Strong carbonyl (C=O) stretching bands from the ketone and aldehyde would be expected in the region of 1700-1650 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: For the hydrate, the molecular ion [M]⁺ would be expected at m/z 168. The anhydrous form would show a peak at m/z 150.

-

Fragmentation: Common fragmentation patterns for aromatic ketones and aldehydes would be anticipated. This could include the loss of CO (28 Da) and the formation of characteristic aromatic fragment ions.

Application in Probing Cellular Signaling

The selective reactivity of this compound with arginine residues makes it a powerful tool for investigating the role of these residues in protein function, particularly within the context of cellular signaling pathways.

Mechanism of Arginine Modification

The dicarbonyl functionality of 4-Hydroxyphenylglyoxal reacts with the nucleophilic guanidinium group of arginine to form a stable cyclic adduct. This modification effectively neutralizes the positive charge of the arginine residue and can introduce steric bulk, thereby disrupting ionic interactions and potentially altering the protein's conformation and function.

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 197447-05-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. This compound [854670-84-1] | Chemsigma [chemsigma.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

The Chemistry of Arginine Modification: A Technical Guide to the Reaction with 4-Hydroxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The specific chemical modification of arginine residues in proteins is a cornerstone technique in biochemical and pharmaceutical research, enabling the elucidation of protein structure-function relationships and the development of novel therapeutics. Among the reagents utilized for this purpose, α-dicarbonyl compounds, particularly 4-hydroxyphenylglyoxal (HPGO), have emerged as valuable tools due to their high specificity for the guanidinium group of arginine. This technical guide provides an in-depth exploration of the reaction mechanism between 4-hydroxyphenylglyoxal hydrate and arginine. It delves into the kinetics, intermediates, and final products of this reaction, offering field-proven insights into the causality behind experimental choices. Furthermore, this guide presents detailed protocols for monitoring the reaction via spectrophotometry and for preparing samples for mass spectrometric analysis, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Arginine Modification

Arginine, with its positively charged guanidinium group, plays a pivotal role in a myriad of biological processes, including enzyme catalysis, protein-protein interactions, and protein-nucleic acid recognition.[1] The ability to selectively modify arginine residues allows researchers to probe their functional significance, map active sites, and investigate the impact of post-translational modifications. α-Dicarbonyl compounds, such as phenylglyoxal (PGO) and its hydroxylated analog, 4-hydroxyphenylglyoxal (HPGO), are highly selective for the guanidinium side chain of arginine, making them indispensable reagents in the protein chemist's toolkit.[2][3] The reaction of these dicarbonyls with arginine is a key process in the formation of advanced glycation end-products (AGEs), which are implicated in various physiological and pathological conditions.[4] Understanding the precise mechanism of this reaction is therefore crucial for both basic research and the development of therapeutic interventions targeting AGE formation.

The Step-by-Step Reaction Mechanism

The reaction between this compound and the guanidinium group of arginine is a multi-step process that is sensitive to reaction conditions, particularly pH and the presence of buffers such as borate. The generally accepted mechanism, synthesized from studies on phenylglyoxal and other α-dicarbonyls, proceeds as follows:

Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate

The reaction is initiated by the nucleophilic attack of one of the terminal nitrogen atoms of the arginine guanidinium group on the more electrophilic aldehyde carbonyl carbon of 4-hydroxyphenylglyoxal. This attack is facilitated by a higher pH, which increases the nucleophilicity of the guanidinium group.[2][3] This initial step results in the formation of an unstable tetrahedral intermediate.

Step 2: Formation of the Dihydroxyimidazoline Intermediate

The tetrahedral intermediate rapidly undergoes an intramolecular cyclization. A second nitrogen atom of the guanidinium group attacks the remaining ketone carbonyl carbon of the glyoxal moiety. This cyclization leads to the formation of a crucial, relatively stable intermediate: a dihydroxyimidazoline derivative.[5][6] The formation of this intermediate is a key feature of the reaction of dicarbonyl compounds with arginine.

Step 3: Dehydration to Form a Hydroimidazolone (1:1 Adduct)

The dihydroxyimidazoline intermediate can then undergo dehydration, losing two molecules of water to form a more stable hydroimidazolone adduct. This represents the 1:1 adduct of 4-hydroxyphenylglyoxal and arginine. The rate of this dehydration step can be influenced by the reaction conditions.

Step 4: Formation of the 2:1 Adduct (Takahashi Adduct)

Under certain conditions, a second molecule of 4-hydroxyphenylglyoxal can react with the remaining unsubstituted nitrogen of the guanidinium group in the 1:1 adduct. This leads to the formation of a 2:1 adduct, often referred to as the Takahashi adduct in the context of phenylglyoxal.[2] The stoichiometry of the final product (1:1 vs. 2:1) is dependent on the relative concentrations of the reactants and the reaction time.

Below is a diagram illustrating the proposed reaction pathway:

Key Factors Influencing the Reaction

pH

The rate of the reaction between 4-hydroxyphenylglyoxal and arginine is highly pH-dependent. The reaction is significantly faster at alkaline pH (typically pH 8-9).[2][3] This is because a higher pH increases the concentration of the deprotonated, more nucleophilic form of the guanidinium group, which is the reactive species.

Borate Buffer

The presence of borate buffer has a pronounced effect on the reaction kinetics. Borate ions can form a complex with the dihydroxyimidazoline intermediate, stabilizing it and preventing its immediate dehydration.[7] This stabilization can alter the observed reaction rate and the distribution of intermediates. Interestingly, while 4-hydroxyphenylglyoxal reacts 15 to 20 times slower than phenylglyoxal in the absence of borate, this difference is reduced to only 1.6 times in the presence of borate, suggesting a catalytic role for borate in the reaction of the hydroxylated compound.[7]

Reactant Concentrations

The stoichiometry of the final product is influenced by the molar ratio of 4-hydroxyphenylglyoxal to arginine. An excess of the glyoxal reagent will favor the formation of the 2:1 adduct. For studies aiming to characterize the initial modification, a lower glyoxal-to-arginine ratio is recommended.

Quantitative Data and Reaction Kinetics

| Parameter | Phenylglyoxal (PGO) | 4-Hydroxyphenylglyoxal (HPGO) | Reference |

| Relative Initial Rate (pH 9.0, no borate) | ~15-20x faster | 1x | [7] |

| Relative Initial Rate (pH 9.0, with borate) | ~1.6x faster | 1x | [7] |

| Spectroscopically Identified Intermediates | Relatively simple spectra | At least two, one absorbing at 458 nm (absent in borate) | [7] |

Experimental Protocols

Spectrophotometric Monitoring of the Reaction

This protocol provides a robust method for monitoring the kinetics of the reaction between 4-hydroxyphenylglyoxal and an arginine-containing peptide or protein.

Materials:

-

This compound (HPGO)

-

Arginine-containing peptide or protein of interest

-

Borate buffer (0.1 M, pH 9.0)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Protocol:

-

Buffer Preparation: Prepare a 0.1 M sodium borate buffer by dissolving boric acid in water, adjusting the pH to 9.0 with NaOH, and bringing the final volume to the desired concentration.[8][9]

-

Reagent Preparation:

-

Prepare a stock solution of the arginine-containing peptide/protein in the borate buffer. The concentration will depend on the specific protein and its extinction coefficient.

-

Prepare a fresh stock solution of HPGO in the borate buffer. The concentration should be in excess of the arginine concentration to ensure pseudo-first-order kinetics (e.g., 10-fold molar excess).

-

-

Kinetic Measurement:

-

Equilibrate the spectrophotometer at the desired temperature (e.g., 25°C).

-

Add the peptide/protein solution to a quartz cuvette and place it in the spectrophotometer.

-

Record a baseline spectrum.

-

Initiate the reaction by adding the HPGO solution to the cuvette and mix quickly.

-

Immediately begin recording the absorbance at a fixed wavelength over time. The formation of the adduct can often be monitored in the UV range (e.g., around 340 nm, though the optimal wavelength should be determined empirically by scanning the spectrum of the final product). Alternatively, the disappearance of HPGO can be monitored at its absorbance maximum.

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

For a pseudo-first-order reaction, the data can be fitted to a single exponential equation to determine the observed rate constant (k_obs).

-

The second-order rate constant can be calculated by dividing k_obs by the concentration of HPGO.

-

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing a protein sample modified with 4-hydroxyphenylglyoxal for analysis by LC-MS/MS to identify the modified arginine residues.

Materials:

-

Modified protein sample from the reaction described above

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile

-

C18 solid-phase extraction (SPE) cartridge

Protocol:

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein sample by adding a denaturing agent (e.g., urea or guanidinium chloride).

-

Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

-

-

Buffer Exchange and Digestion:

-

Remove the denaturant and excess reagents by buffer exchange into an ammonium bicarbonate buffer (e.g., using a desalting column).

-

Add trypsin to the protein solution at a 1:50 (w/w) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to stop the trypsin activity.

-

Desalt the peptide mixture using a C18 SPE cartridge. Elute the peptides with a solution of acetonitrile and formic acid.

-

-

LC-MS/MS Analysis:

-

Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Analyze the sample by LC-MS/MS. The modified arginine residues can be identified by a mass shift corresponding to the addition of the HPGO moiety (minus the loss of water molecules).

-

Conclusion

The reaction of this compound with arginine is a specific and versatile tool for the chemical modification of proteins. A thorough understanding of the reaction mechanism, including the formation of key intermediates and the influence of experimental parameters such as pH and buffer composition, is essential for its effective application. The protocols provided in this guide offer a solid foundation for researchers to investigate the role of arginine residues in their proteins of interest with high scientific rigor. The insights gained from such studies will continue to advance our knowledge of protein function and contribute to the development of new therapeutic strategies.

References

-

Cross-Linking Mechanisms of Arginine and Lysine with α,β-Dicarbonyl Compounds in Aqueous Solution. ResearchGate. [Link]

-

Diketopinic acid — A novel reagent for the modification of arginine. Indian Academy of Sciences. [Link]

-

Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemistry International, 17(4), 719-727. [Link]

-

Protein preparation for LC-MS/MS analysis. Protocols.io. [Link]

-

Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]

-

Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 81(2), 395-402. [Link]

-

Takahashi, K. (1977). Further studies on the reactions of phenylglyoxal and related reagents with proteins. Journal of Biochemistry, 81(2), 403-414. [Link]

-

Strategies for the Gas Phase Modification of Cationized Arginine via Ion/ion Reactions. National Institutes of Health. [Link]

-

Thornalley, P. J. (2005). Dicarbonyl intermediates in the maillard reaction. Annals of the New York Academy of Sciences, 1043, 111-117. [Link]

-

Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. National Institutes of Health. [Link]

-

How to prepare proper Borate buffer for neuron coating? ResearchGate. [Link]

-

Application of an LC-MS/MS Combined Protein Precipitation and Phospholipid Removal Extraction for the Determination of Endogenous Arginine and Ornithine in Human Plasma. Aeglea BioTherapeutics. [Link]

-

Modification of Spectroscopic Method for Determination of L-arginine in Different Tissue extracts. ResearchGate. [Link]

-

A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. National Institutes of Health. [Link]

-

Mitić, S. S., Miletine, G. V., & Pešić, M. S. (2013). Development and Evaluation of a Kinetic‐Spectrophotometric Method for Determination of Arginine. ResearchGate. [Link]

-

Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. The Journal of Biological Chemistry, 243(23), 6171-6179. [Link]

-

Continuous spectrophotometric assays for three regulatory enzymes of the arginine biosynthetic pathway. ResearchGate. [Link]

-

Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. National Institutes of Health. [Link]

-

Messineo, L. (1966). Modification of the Sakaguchi reaction: Spectrophotometric determination of arginine in proteins without previous hydrolysis. Archives of Biochemistry and Biophysics, 117(3), 534-540. [Link]

-

Formation mechanism of glyoxal-DNA adduct, a DNA cross-link precursor. PubMed. [Link]

-

An example of an arginine selective reaction using dicarbonyl... ResearchGate. [Link]

-

Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKAT USA, Inc. [Link]

-

Protein Modification by Methylglyoxal: Chemical Nature and Synthetic Mechanism of a Major Fluorescent Adduct. PubMed. [Link]

-

alpha-Dicarbonyl compounds--key intermediates for the formation of carbohydrate-based melanoidins. PubMed. [Link]

-

Miles, E. W., & Tani, Y. (1982). Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase. The Journal of Biological Chemistry, 257(22), 13354-13360. [Link]

-

Formation of adducts in the reaction of glyoxal with 2'-deoxyguanosine and with calf thymus DNA. PubMed. [Link]

-

Formation of the 1,N2-glyoxal adduct of deoxyguanosine by phosphoglycolaldehyde, a product of 3'-deoxyribose oxidation in DNA. PubMed. [Link]

-

Formation mechanism of glyoxal-DNA adduct, a DNA cross-link precursor. ResearchGate. [Link]

Sources

- 1. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dicarbonyl intermediates in the maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Borate Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. Sodium Borate Buffer (1 M, pH 8.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

Phenylglyoxal: A Technical Guide to its Discovery, Synthesis, and Application

Introduction

Phenylglyoxal, a seemingly simple α-ketoaldehyde, holds a significant position in the armamentarium of chemists and biochemists. Its unique bifunctional nature, possessing both a reactive aldehyde and a ketone, has paved the way for its use as a versatile tool in both the intricate world of protein chemistry and the creative realm of organic synthesis. This guide provides an in-depth exploration of phenylglyoxal, from its initial discovery in the late 19th century to its modern-day applications, offering not just protocols but also the scientific rationale behind its utility. We will delve into the historical context of its synthesis, the evolution of its preparation, the mechanistic underpinnings of its reactivity, and detailed methodologies for its practical application.

A Journey Through Time: The Discovery and Evolving Synthesis of Phenylglyoxal

The story of phenylglyoxal begins in the late 19th century, a vibrant period of discovery in organic chemistry.

The Dawn of Phenylglyoxal: von Pechmann's Pioneering Synthesis

The first documented synthesis of phenylglyoxal is credited to the German chemist Hans von Pechmann in 1887. His method involved the thermal decomposition of the sulfite derivative of isonitrosoacetophenone[1]. This pioneering work laid the foundation for the exploration of α-dicarbonyl compounds.

While groundbreaking, von Pechmann's method was not without its limitations, paving the way for the development of more efficient and practical synthetic routes.

The Evolution of Synthesis: Seeking Efficiency and Scalability

Over the decades, numerous methods for synthesizing phenylglyoxal have been developed, each with its own set of advantages and disadvantages. The choice of a particular method is often dictated by factors such as the desired scale, available starting materials, and safety considerations.

Table 1: Comparison of Key Phenylglyoxal Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| von Pechmann (1887) | Isonitrosoacetophenone | Sodium bisulfite, Heat | Historical significance | Multi-step, potentially low yielding |

| Riley Oxidation (1932) | Acetophenone | Selenium dioxide (SeO₂) | Good yields (>98%), relatively simple | Toxicity of selenium compounds |

| Pummerer Rearrangement | Methyl benzoate | Potassium dimsyl, Copper(II) acetate | Utilizes readily available starting materials | Involves a multi-step rearrangement |

| From Phenacyl Bromide | Phenacyl bromide | Dimethyl sulfoxide (DMSO) | Avoids heavy metal oxidants | Can have variable yields |

The Riley oxidation , first reported by Harry Lister Riley in 1932, has become one of the most popular and reliable methods for the laboratory-scale synthesis of phenylglyoxal[2]. This method involves the direct oxidation of the α-methylene group of acetophenone using selenium dioxide, often in a solvent like dioxane with a small amount of water[3][4][5]. The high yields and straightforward procedure contribute to its widespread use[3].

The mechanism of the Riley oxidation is believed to proceed through an enol intermediate of acetophenone, which attacks the selenium dioxide. Subsequent steps involving rearrangement and elimination lead to the formation of phenylglyoxal and elemental selenium[2].

Another notable method involves a Pummerer-type rearrangement [6][7]. This pathway typically starts from methyl benzoate, which is reacted with potassium dimsyl to form an intermediate β-ketosulfoxide. This intermediate then undergoes a Pummerer rearrangement, followed by oxidation with copper(II) acetate to yield phenylglyoxal[6]. While more complex, this method offers an alternative route from different starting materials.

The Chemical Persona of Phenylglyoxal: Properties and Characteristics

Phenylglyoxal is a yellow liquid in its anhydrous form but readily forms a colorless, crystalline monohydrate in the presence of water[6]. Like many aldehydes, it has a tendency to polymerize upon standing, but this process is reversible upon heating[6].

Table 2: Physicochemical Properties of Phenylglyoxal

| Property | Value |

| Chemical Formula | C₈H₆O₂ |

| Molar Mass | 134.13 g/mol (anhydrous) |

| Appearance | Yellow liquid (anhydrous), White crystalline powder (monohydrate) |

| Melting Point | 76-79 °C (monohydrate) |

| Boiling Point | 142 °C at 125 mmHg |

| Solubility | Soluble in 95% ethanol (50 mg/mL). Partly miscible with water. |

Spectroscopic Data:

-

¹H NMR: Predicted spectra are available, with characteristic peaks for the aldehydic and aromatic protons[8].

-

¹³C NMR: Predicted spectra are available in the Human Metabolome Database[9].

-

IR Spectroscopy: The IR spectrum shows characteristic carbonyl stretching frequencies for the ketone and aldehyde groups[1].

-

UV-Vis Spectroscopy: The UV-Vis spectrum of phenylglyoxal derivatives has been reported[10][11]. The spectrum of the related phenylglyoxylic acid shows strong absorption in the UV region[12].

The Arginine Hunter: Phenylglyoxal in Protein Chemistry

Perhaps the most significant application of phenylglyoxal is as a highly specific chemical modification agent for arginine residues in proteins[13][14]. This specificity has made it an invaluable tool for studying the functional roles of arginine in enzyme catalysis, protein-protein interactions, and ligand binding.

The Chemistry of Specificity: Mechanism of the Arginine-Phenylglyoxal Reaction

The high selectivity of phenylglyoxal for the guanidinium group of arginine is the cornerstone of its utility. The reaction proceeds under mild conditions (pH 7-9) and involves the reaction of two molecules of phenylglyoxal with one arginine residue to form a stable, cyclic adduct[13].

The initial step is the nucleophilic attack of one of the terminal nitrogens of the guanidinium group on the aldehydic carbonyl of phenylglyoxal. This is followed by a series of condensation and cyclization steps involving a second molecule of phenylglyoxal, ultimately leading to the formation of a di-adduct. This reaction is highly specific for arginine, with minimal side reactions with other amino acid residues under controlled conditions.

A Step-by-Step Guide: Protocol for Modifying Arginine Residues in a Protein

The following protocol provides a general framework for the chemical modification of arginine residues in a protein using phenylglyoxal. It is crucial to optimize the reaction conditions for each specific protein.

Materials:

-

Protein of interest

-

Phenylglyoxal monohydrate

-

Buffer (e.g., 100 mM sodium phosphate, pH 8.0)

-

Gel filtration column (for desalting)

-

Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the protein in the chosen buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of phenylglyoxal monohydrate in the same buffer. The final concentration of phenylglyoxal in the reaction mixture will typically be in the range of 1-20 mM.

-

Modification Reaction: Add the phenylglyoxal solution to the protein solution and incubate at room temperature (or 37°C) for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by taking aliquots at different time points.

-

Reaction Quenching (Optional): The reaction can be stopped by adding an excess of a scavenger molecule, such as arginine or Tris buffer.

-

Removal of Excess Reagent: Separate the modified protein from unreacted phenylglyoxal and byproducts using a desalting column (e.g., Sephadex G-25).

-

Analysis of Modification:

-

Spectrophotometry: The extent of modification can be quantified by measuring the absorbance of the modified protein. The p-hydroxyphenylglyoxal derivative of arginine has a characteristic absorbance at 340 nm[15].

-

Mass Spectrometry: To identify the specific arginine residues that have been modified.

-

Amino Acid Analysis: To determine the number of modified arginine residues.

-

Functional Assays: To assess the effect of the modification on the protein's activity.

-

A Versatile Architect: Phenylglyoxal in Organic Synthesis

Beyond its role in protein chemistry, phenylglyoxal serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds[16][17][18][19]. Its two reactive carbonyl groups provide multiple points for cyclization and condensation reactions.

Phenylglyoxal has been employed in the synthesis of a wide array of heterocycles, including:

-

Imidazoles: Through condensation with aldehydes and ammonia sources[20].

-

Pyrroles: In multicomponent reactions with amines and β-ketoesters[20].

-

Furans: Via reactions with active methylene compounds[18].

-

Quinoxalines: By condensation with o-phenylenediamines.

The reactivity of the aldehyde group is generally higher than that of the ketone, allowing for selective reactions under controlled conditions. This differential reactivity is a key feature that synthetic chemists exploit in designing complex molecular architectures.

Conclusion

From its discovery in the late 19th century to its current status as a vital tool in biochemistry and organic synthesis, phenylglyoxal has demonstrated enduring utility. Its journey from a curiosity of early organic chemistry to a specific and reliable reagent for arginine modification underscores the power of fundamental chemical research. The continued exploration of its reactivity and the development of new applications ensure that phenylglyoxal will remain a relevant and valuable compound for researchers and scientists in the years to come. This guide has aimed to provide not only the "what" and "how" but also the "why," fostering a deeper understanding of this remarkable molecule and empowering its effective application in the laboratory.

References

-

Reaction scheme for the modification of arginine residues with phenylglyoxal. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Yamada, H., & Imoto, T. (1981). Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal. Journal of Biochemistry, 90(4), 1041-1047.

-

Showing metabocard for Phenylglyoxal (HMDB0061916). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

-

Phenylglyoxal | Request PDF. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0061916). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

-

Pummerer rearrangement. (2023, November 29). In Wikipedia. [Link]

-

Sheikh, A. R., Arif, A., & Khan, M. M. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC advances, 13(17), 11652–11684. [Link]

-

Phenylglyoxal | C8H6O2 | CID 14090. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Sharma, V. K., Dhar, D. N., & Murthy, M. S. (1986). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. Journal of Chemical Technology & Biotechnology, 36(10), 453-458.

-

Pummerer Rearrangement. (2014, August 22). Chem-Station Int. Ed. [Link]

-

Sharma, G. C., & Muhury, R. K. (1984). Comparative Study of Kinetics of HCI and HCI04 Acid- catalysed Oxidation of Acetophenone by Selenium Dioxide in Aqueous Acetic A. Zenodo. [Link]

-

Sharma, V. K., Dhar, D. N., & Murthy, M. S. (1986). J of Chemical Tech Biotech - October 1986 - Sharma - Liquid Phase Oxidation of Acetophenone to Phenylglyoxal by Selenium. Scribd. [Link]

-

Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. Retrieved January 9, 2026, from [Link]

-

Supporting Information for Asymmetric Desymmetrisation of Phenylglyoxal Monohydrate via an Intramolecular Cannizzaro Reaction. (n.d.). University of Bristol Research Portal. [Link]

-

Sheikh, A. R., Arif, A., & Khan, M. M. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC advances, 13(17), 11652–11684. [Link]

-

Riley oxidation. (2023, December 2). In Wikipedia. [Link]

-

phenyl(1-pyrrolidinylimino)glyoxal - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

(a) The ultraviolet–visible (UV–vis) spectrum of phenylglyoxylic acid... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Wanigasekara, C., & Chowdhury, S. M. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. Analytical chemistry, 90(15), 9438–9445. [Link]

- Borders, C. L., Jr, & Zurcher, J. A. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates.

-

Phenylglyoxal. (2023, November 29). In Wikipedia. [Link]

-

α-Ketol rearrangement. (2023, November 29). In Wikipedia. [Link]

-

Jenmalm, M., Berts, W., Li, Y., Ullen, A., & Luthman, K. (2003). Design, synthesis, and evaluation of Phe-Gly mimetics: heterocyclic building blocks for pseudopeptides. Journal of medicinal chemistry, 46(12), 2349–2362. [Link]

-

Pummerer rearrangement. (n.d.). ChemEurope.com. Retrieved January 9, 2026, from [Link]

-

phenyl(piperidinoimino) glyoxal. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

- Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67.

-

The ¹H NMR spectra of phenylglyoxal aldehyde group ( B1) and hemiacetal... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Li, Y., et al. (2019). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.

-

Glyoxal. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Sheikh, A. R., Arif, A., & Khan, M. M. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC advances, 13(17), 11652–11684. [Link]

-

Heterocycles as Versatile Building Blocks in Different Synthetic Strategies. (2015). ResearchGate. [Link]

Sources

- 1. PHENYLGLYOXAL(1074-12-0) IR Spectrum [chemicalbook.com]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. adichemistry.com [adichemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 7. Pummerer_rearrangement [chemeurope.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0061916) [hmdb.ca]

- 9. Human Metabolome Database: Showing metabocard for Phenylglyoxal (HMDB0061916) [hmdb.ca]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]

- 17. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4-Hydroxyphenylglyoxal Hydrate for Pharmaceutical Development

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the core physicochemical properties of 4-Hydroxyphenylglyoxal hydrate. Given the limited availability of consolidated public data, this guide emphasizes the established scientific methodologies required to characterize its solubility and stability profiles, ensuring reliable and reproducible results for developmental programs.

Introduction to this compound

This compound, also known as p-Hydroxyphenylglyoxal monohydrate (HPG hydrate), is a bifunctional organic molecule featuring a phenol, an α-ketoaldehyde, and a hydrate moiety. It is a valuable intermediate in organic synthesis and is utilized in various research and development applications, including as a reagent for modifying arginine residues in proteins and as a building block in the synthesis of pharmaceutical agents. Understanding its solubility and chemical stability is a critical prerequisite for its effective use in drug formulation, analytical method development, and biochemical assays.

Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a fundamental parameter that influences its bioavailability, formulation design, and purification strategies.

Theoretical Basis for Solubility

The molecular structure of this compound suggests a predisposition for aqueous solubility. Key contributing factors include:

-

Phenolic Hydroxyl Group: Capable of acting as both a hydrogen bond donor and acceptor.

-

Glyoxal and Hydrate Groups: The carbonyl and hydroxyl groups can readily participate in hydrogen bonding with protic solvents like water.

-

Hydrophilic Nature: The presence of multiple polar functional groups imparts a hydrophilic character to the molecule, suggesting favorable interactions with polar solvents. One supplier notes its "increased water solubility" over similar, non-hydroxylated reagents.[1]

Despite these favorable characteristics, precise, publicly available quantitative solubility data remains scarce. Therefore, experimental determination is essential.

Quantitative Solubility Data

The following table provides a template for recording experimentally determined solubility data. It is imperative that researchers generate this data using a standardized protocol, such as the one described below, to ensure accuracy and relevance to their specific application.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Deionized Water | 25 | Data to be determined | Data to be determined |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Propylene Glycol | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound. This process is a self-validating system, ensuring that the measured solubility represents a true thermodynamic equilibrium.

Causality and Expertise: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. An equilibration time of 24-48 hours is chosen to ensure this state is reached, accounting for potential kinetic barriers. The use of a validated, stability-indicating HPLC method for quantification is critical to ensure that the measurement reflects the intact compound and not its degradants.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, centrifuge the aliquot at high speed (e.g., >10,000 x g) or filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the clear supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration of this compound in the original supernatant by back-calculation using the dilution factor.

-

Replication: Perform the entire experiment in triplicate for each solvent system to ensure the precision and reliability of the results.

Part 2: Chemical Stability & Degradation Pathway Analysis

Evaluating the chemical stability of a molecule is a regulatory requirement and a scientific necessity in pharmaceutical development. Forced degradation (stress testing) studies are the primary tool used to identify potential degradation pathways and to develop stability-indicating analytical methods.[2][3]

Regulatory Context: The Role of Forced Degradation

Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability conditions.[4] The goal is to generate degradation products to a target level of 5-20%.[5][6] These studies are mandated by guidelines such as ICH Q1A(R2) and are fundamental to:[7][8]

-

Elucidating degradation pathways.

-

Identifying likely degradation products.

-

Demonstrating the specificity of analytical methods.

-

Informing formulation, packaging, and storage decisions.

Predicted Degradation Pathways of this compound

The chemical structure of HPG hydrate contains two primary moieties susceptible to degradation: the phenolic ring and the α-ketoaldehyde group.

-

Oxidative Degradation: The aldehyde functional group is highly susceptible to oxidation. In the presence of oxidizing agents (e.g., hydrogen peroxide) or even atmospheric oxygen, it can be oxidized to a carboxylic acid, forming 4-hydroxyphenylglyoxylic acid. Further oxidation and decarboxylation could lead to 4-hydroxybenzoic acid.[9][10][11]

-

pH-Mediated Degradation:

-

Alkaline Conditions: Phenolic compounds are known to be less stable at high pH.[12][13] The hydroxyl group deprotonates to form a phenoxide ion, which activates the aromatic ring, making it more susceptible to oxidation. This can lead to the formation of quinone-type structures and subsequent complex degradation products.

-

Acidic Conditions: While generally more stable, prolonged exposure to strong acid and heat could potentially catalyze other reactions, though this is typically less common than base-mediated degradation for phenols.

-

The diagram below illustrates these primary predicted degradation routes.

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol provides a robust framework for conducting a forced degradation study. The objective is to achieve a target degradation of 5-20% to ensure that secondary degradation is minimized and the primary degradation products can be reliably detected.[5]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Application of Stress Conditions: For each condition, set up a stressed sample and a control sample (stored at 2-8°C, protected from light).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature, as base hydrolysis can be rapid.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.

-

Thermal Degradation (Solution): Incubate a vial of the stock solution at 60°C.

-

Thermal Degradation (Solid): Place a known quantity of solid HPG hydrate in a vial and store it in an oven at 60°C.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The exact timing should be adjusted based on the observed rate of degradation to achieve the 5-20% target.

-

Neutralization/Quenching: Before analysis, it is critical to stop the degradation reaction.

-

For acid-stressed samples, neutralize with an equimolar amount of NaOH.

-

For base-stressed samples, neutralize with an equimolar amount of HCl.

-

For oxidative samples, the reaction can often be stopped by dilution, but if necessary, a quenching agent can be used (selection must be done carefully to avoid analytical interference).

-

-

Analysis: Analyze all samples (including controls and t=0) using a validated stability-indicating HPLC method. The method must be capable of separating the intact parent peak from all generated degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.

Workflow Visualization

The following diagram outlines the comprehensive workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Handling and Storage Recommendations

Based on supplier recommendations and the chemical nature of the compound, the following handling and storage procedures are advised to maintain its integrity:

-

Storage Temperature: Store in a tightly sealed container in a refrigerator at 2°C to 8°C.

-

Atmosphere: For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Light: Protect from light to prevent photolytic degradation.

-

Handling: Use appropriate personal protective equipment (PPE). Avoid creating dust. Wash hands thoroughly after handling.

Conclusion

This compound is a promising molecule with significant utility in pharmaceutical and biochemical research. While comprehensive public data on its solubility and stability is limited, this guide provides the authoritative framework and detailed experimental protocols necessary for researchers to generate this critical information. By systematically applying the described shake-flask solubility determination and forced degradation studies, scientists can build a robust understanding of the molecule's physicochemical properties, enabling its confident and effective application in drug development and beyond.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

-

European Medicines Agency, ICH Q1A (R2) Stability testing of new drug substances and drug products (2003).

-

Sciex, A deep dive in Stability Studies - Q1A (R2) (2024).

-

ICH, Q1A(R2) Guideline PDF (2003).

-

BioProcess International, Forced Degradation Studies: Regulatory Considerations and Implementation (2012).

-

Pharmalex, Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections (2023).

-

ResolveMass, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects (2024).

-

Cepham Life Sciences, p-Hydroxyphenyl Glyoxal.

-

Pharma Dekho, Sop for force degradation study (2023).

-

ACD/Labs, What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing (2022).

-

Charisiadis, P. et al., Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface, ACS Earth and Space Chemistry (2020).

-

International Journal of Trend in Scientific Research and Development, Stability Indicating HPLC Method Development –A Review (2018).

-

Dong, M. W., Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC International (2022).

-

ResearchGate, Stability indicating HPLC method development - a review (2015).

-

International Journal of Pharmaceutical Sciences and Research, STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW (2012).

-

SciSpace, Stability Indicating HPLC Method Development and Validation (2013).

-

Di Majo, D. et al., Antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment, Food Chemistry (2008).

-

Chen, J. et al., Theoretical study on the aqueous phase oxidation of glyoxal, RSC Advances (2023).

-

Mazellier, P. et al., Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds, Environmental Science & Technology (2018).

-